2-Methyl-2H-indazole-5-sulfonyl chloride
Overview
Description
2-Methyl-2H-indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S. It is a derivative of indazole, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of sulfonamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-2H-indazole. One common method includes the reaction of 2-Methyl-2H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position of the indazole ring. The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The indazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Sulfonamides: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Methyl-2H-indazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form stable sulfonamide bonds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-indazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of sulfonamide bonds, which are stable and biologically active. The indazole ring can also interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the sulfonyl chloride group but shares the indazole core structure.
5-Sulfonyl Chloride Indazole Derivatives: Similar compounds with variations in the substituents on the indazole ring.
Uniqueness: 2-Methyl-2H-indazole-5-sulfonyl chloride is unique due to the presence of both the indazole ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form stable sulfonamide bonds is particularly noteworthy, making it a versatile compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
2-methylindazole-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-6-4-7(14(9,12)13)2-3-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKYXMWGYKMGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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